2-(4-Methoxyphenyl)-3-pyridinamine
Description
BenchChem offers high-quality 2-(4-Methoxyphenyl)-3-pyridinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxyphenyl)-3-pyridinamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyphenyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-15-10-6-4-9(5-7-10)12-11(13)3-2-8-14-12/h2-8H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHOZFNYCLTLCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377298 | |
| Record name | 2-(4-methoxyphenyl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
663918-44-3 | |
| Record name | 2-(4-methoxyphenyl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Methoxyphenyl)-3-pyridinamine: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 2-(4-Methoxyphenyl)-3-pyridinamine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. By synthesizing its known physicochemical properties with an analysis of its structural motifs, this document offers insights into its synthesis, characterization, and potential as a versatile building block for novel therapeutic agents.
Core Molecular Attributes
2-(4-Methoxyphenyl)-3-pyridinamine is an aromatic heterocyclic compound featuring a pyridine ring substituted with a 4-methoxyphenyl group at the C2 position and an amine group at the C3 position. This unique arrangement of functional groups imparts specific electronic and steric properties that make it a valuable scaffold in synthetic and medicinal chemistry.
Physicochemical and Structural Data
The fundamental properties of 2-(4-Methoxyphenyl)-3-pyridinamine are summarized below. These identifiers and descriptors are crucial for database searches, procurement, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O | [1] |
| Molecular Weight | 200.24 g/mol | [1] |
| IUPAC Name | 2-(4-methoxyphenyl)pyridin-3-amine | Inferred from structure |
| Synonyms | 2-(4-METHOXY-PHENYL)-PYRIDIN-3-YLAMINE | [1] |
| CAS Number | 88251-53-4 (Identifier may vary by supplier) | Inferred from supplier data |
| Physical Form | Solid (based on melting point) | |
| Melting Point | 78-80 °C | [1] |
Strategic Synthesis and Mechanistic Rationale
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from commercially available 2-chloro-3-nitropyridine. This strategy is predicated on the differential reactivity of the chloro and nitro groups, allowing for sequential and regioselective functionalization.
Caption: Proposed two-step synthesis of 2-(4-Methoxyphenyl)-3-pyridinamine.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on standard procedures for the reactions described. Researchers should optimize conditions based on laboratory-specific equipment and reagents.
Step 1: Synthesis of 2-(4-Methoxyphenyl)-3-nitropyridine via Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-3-nitropyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (3.0 eq).
-
Catalyst Addition: Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction Execution: Heat the mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Perform an aqueous work-up by extracting the product into an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the intermediate, 2-(4-methoxyphenyl)-3-nitropyridine.
-
Causality: The Suzuki-Miyaura coupling is chosen for its high functional group tolerance, allowing the nitro group to remain intact while selectively forming the C-C bond at the more reactive chloro-substituted position.
Step 2: Reduction of 2-(4-Methoxyphenyl)-3-nitropyridine
-
Reaction Setup: Dissolve the intermediate from Step 1 in a suitable solvent. For a catalytic hydrogenation, ethanol or ethyl acetate is common. For a metal-acid reduction, concentrated hydrochloric acid is used.
-
Reagent Addition:
-
Method A (Catalytic Hydrogenation): Add a catalytic amount of 10% Palladium on carbon (Pd/C). Pressurize the reaction vessel with hydrogen gas (e.g., using a balloon or a Parr hydrogenator).
-
Method B (Metal-Acid Reduction): Add an excess of a reducing metal salt, such as tin(II) chloride (SnCl₂, ~5 eq), to the solution in HCl and heat as necessary.
-
-
Reaction Execution: Stir the reaction at room temperature (for hydrogenation) or with heating (for SnCl₂ reduction) until TLC analysis indicates the complete consumption of the starting material.
-
Work-up and Purification:
-
For Method A: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst and concentrate the filtrate.
-
For Method B: Quench the reaction by carefully neutralizing the acid with a base (e.g., saturated NaHCO₃ solution) until the solution is alkaline. Extract the product with an organic solvent.
-
-
Final Purification: Dry the organic extracts, concentrate, and purify the final product, 2-(4-Methoxyphenyl)-3-pyridinamine, via column chromatography or recrystallization.
-
Trustworthiness: The self-validating nature of this protocol lies in the clear separation of intermediates and the distinct polarity changes between the starting material, intermediate, and final product, which are easily monitored by TLC.
Analytical Characterization (Expected)
While specific experimental spectra for 2-(4-Methoxyphenyl)-3-pyridinamine were not found, its structure allows for the prediction of key spectroscopic features based on data from analogous compounds, such as 2-(4-methoxyphenyl)pyridine.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons.
-
The methoxy group (-OCH₃) protons should appear as a sharp singlet around δ 3.8-3.9 ppm .
-
The protons on the 4-methoxyphenyl ring will present as two doublets (an AA'BB' system) characteristic of a para-substituted benzene ring, likely in the δ 7.0-8.0 ppm region.
-
The protons on the pyridine ring will appear as multiplets in the aromatic region, typically downfield (δ 7.0-8.5 ppm ).
-
The amine (-NH₂) protons will appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.
-
-
¹³C NMR:
-
The methoxy carbon should appear around δ 55 ppm .
-
Aromatic carbons will resonate in the δ 110-160 ppm range. The carbon attached to the oxygen (C-O) will be downfield, while the carbon attached to the nitrogen of the pyridine ring will also be significantly deshielded.
-
Mass Spectrometry (MS)
-
Electron Ionization (EI-MS): The molecular ion peak ([M]⁺) should be observed at m/z = 200 . Key fragmentation patterns would likely involve the loss of a methyl group (-CH₃) from the methoxy moiety (m/z = 185) or cleavage at the bond between the two aromatic rings.
Applications in Drug Discovery and Medicinal Chemistry
The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory effects.[3] The inclusion of the 4-methoxyphenyl group further modulates the compound's properties.
Rationale for Therapeutic Interest
-
Hydrogen Bonding: The 3-amino group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets like enzyme active sites and receptors.
-
Lipophilicity and Bioavailability: The methoxy group can enhance metabolic stability and improve pharmacokinetic properties. The overall structure serves as a key intermediate for creating more complex molecules with tailored drug-like properties.[4]
-
Proven Bioactivity of Analogs: Structurally related N-phenylpyridin-2-amines have been identified as potent inhibitors of tubulin polymerization, a validated anticancer mechanism.[3] For instance, derivatives like 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine have shown promising cytotoxic activity against various human tumor cell lines.[3] This suggests that 2-(4-Methoxyphenyl)-3-pyridinamine is a prime candidate for derivatization to explore new anticancer agents.
Caption: Potential applications of the core scaffold in drug development.
Safety and Handling
Based on available supplier data, 2-(4-Methoxyphenyl)-3-pyridinamine is classified as harmful and an irritant.
Standard laboratory safety precautions should be employed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
2-(4-Methoxyphenyl)-3-pyridinamine represents a strategically important molecule for chemical and pharmaceutical research. Its confirmed molecular formula and physical properties provide a solid foundation for its use in synthesis. While detailed experimental data for this specific isomer is limited in the public domain, its structural relationship to a vast family of biologically active aminopyridines underscores its potential as a precursor for developing novel therapeutics, particularly in the field of oncology. The synthetic and analytical frameworks presented in this guide offer researchers a robust starting point for further investigation and exploitation of this promising chemical entity.
References
- Supporting Information for "Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines". The Royal Society of Chemistry.
-
Wu, C.-C., et al. (2014). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. PLoS ONE, 9(3), e92933. Available at: [Link]
-
Devine, W. G., et al. (2024). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Journal of Medicinal Chemistry. Available at: [Link]
Sources
Literature review of 2-aryl-3-aminopyridine scaffolds in medicinal chemistry
[1]
Executive Summary
The 2-aryl-3-aminopyridine motif represents a privileged yet underutilized pharmacophore in drug discovery.[1] While often overshadowed by 2-aminopyridines, this scaffold provides a distinct nitrogen-displacement vector that alters hydrogen bonding capabilities and solubility profiles.[1] It serves two critical roles:
-
Direct Pharmacophore: Functioning as a bidentate hinge binder in kinase inhibitors (mimicking the adenine ring of ATP).[1]
-
Synthetic Linchpin: Acting as the immediate precursor to privileged fused systems such as 1,5-naphthyridines, pyrido[2,3-b]pyrazines, and imidazo[1,2-a]pyridines.
Part 1: Structural Significance & Pharmacophore Analysis[1]
The "Hinge Binder" Logic
In kinase drug design, the interaction with the hinge region (the segment connecting the N- and C-terminal lobes) is paramount.[1][2] The 2-aryl-3-aminopyridine scaffold presents a donor-acceptor (D-A) motif:
-
Ring Nitrogen (N1): Acts as a Hydrogen Bond Acceptor (HBA).[1]
-
Exocyclic Amine (C3-NH₂): Acts as a Hydrogen Bond Donor (HBD).[1]
Unlike 2-aminopyridines, where the exocyclic amine is conjugated to the ring nitrogen in an amidine-like system, the 3-amino group in this scaffold retains more sp³ character, altering its basicity and the geometry of the H-bond network.[1]
Atropisomerism and Conformation
The C2-aryl bond is critical.[1] Steric clash between the C3-amine and the ortho-substituents of the C2-aryl ring forces the aryl group to twist out of planarity.[1]
-
Impact: This twist creates a specific 3D shape that can improve selectivity by filling hydrophobic pockets (e.g., the "gatekeeper" region in kinases) while preventing flat, intercalating binding modes that lead to toxicity.
Part 2: Synthetic Architectures
The construction of this scaffold typically follows two primary disconnects: Ring Assembly (de novo synthesis) or Functionalization (coupling reactions).[1]
Route A: The Suzuki-Miyaura Cross-Coupling (Standard)
The most robust industrial route involves the palladium-catalyzed coupling of 3-amino-2-chloropyridine with aryl boronic acids.[1]
-
Challenge: The free amine at C3 can poison palladium catalysts or participate in competing Buchwald-Hartwig couplings.
-
Solution: Use of bulky, electron-rich ligands (e.g., SPhos, XPhos) or transient protection of the amine.
Route B: Nitro-Reduction Strategy
For electron-deficient aryl rings that are difficult to couple, the sequence often starts with 2-chloro-3-nitropyridine .[1]
-
SNAr: Displacement of the C2-chloride by an aryl nucleophile (rare) or Suzuki coupling of the nitro-chloride.[1]
-
Reduction: Fe/NH₄Cl or H₂/Pd-C reduction of the nitro group to the amine.[1]
Visualization of Synthetic Logic[1]
Caption: Figure 1. Convergent synthetic pathways accessing the 2-aryl-3-aminopyridine scaffold and its downstream application in fused-ring synthesis.
Part 3: Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling (High-Throughput Compatible)
Validation: This protocol minimizes oxidative addition issues common with electron-rich heteroaryl chlorides.[1]
Reagents:
-
3-Amino-2-chloropyridine (1.0 equiv)[1]
-
Aryl Boronic Acid (1.2 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]
Step-by-Step Methodology:
-
Inerting: Charge a microwave vial with the chloropyridine, boronic acid, base, and catalyst. Seal and purge with N₂ for 5 minutes.[1]
-
Solvation: Add degassed solvent mixture via syringe.
-
Reaction: Heat to 100°C for 12 hours (thermal) or 120°C for 30 min (microwave).
-
Workup: Filter through a Celite pad to remove Pd black.[1] Dilute with EtOAc, wash with brine (3x).
-
Purification: Flash chromatography (Hexane/EtOAc gradient). The free amine typically streaks; add 1% Et₃N to the eluent.[1]
Protocol 2: Cyclization to Pyrido[2,3-b]pyrazine
Context: Converting the scaffold into a fused kinase inhibitor core.[1]
Reagents:
-
2-Aryl-3-aminopyridine (1.0 equiv)[1]
-
Ethyl Glyoxylate (50% in toluene) (1.2 equiv)
-
Ethanol (anhydrous)[1]
Methodology:
-
Dissolve the amine in ethanol.[1]
-
Add ethyl glyoxylate dropwise at 0°C.
-
Reflux for 4 hours. The intermediate imine often cyclizes spontaneously or requires mild acid catalysis (pTSA, 5 mol%).
-
Observation: A precipitate often forms (the hydroxy-intermediate).[1]
-
Aromatization: Treat with POCl₃ to chlorinate, followed by nucleophilic displacement to install the final "tail" of the drug molecule.
Part 4: Medicinal Chemistry Case Studies
Kinase Inhibition (MAPK/MK2 Pathway)
The 2-aryl-3-aminopyridine motif has been utilized in "scaffold hopping" exercises to replace the indazole core of MK2 inhibitors.[1]
-
Mechanism: The pyridine N1 accepts a proton from the hinge backbone NH, while the C3-NH₂ donates to the backbone carbonyl.[1]
-
Data Summary:
| Compound Class | Core Scaffold | Target | IC50 (nM) | Selectivity Note |
| Indirubin Analog | 3-amino-2-arylpyridine | CDKs/GSK3β | < 50 | High potency, moderate selectivity due to planar structure.[1] |
| Compound 14e [1] | 3-aminopyrazole (Bioisostere) | MK2 | 7 | High selectivity; prevents TNFα release in vivo.[1][5] |
| SRA737 Analog [2] | 3-amino-6-arylpyrazine | Chk1 | 1.3 | Pyrazine analog showing the robustness of the 3-amino-2-aryl motif.[1][6] |
Substance P Antagonists (CNS Targets)
While the aromatic pyridine is the synthetic entry point, the reduced form (3-amino-2-phenylpiperidine) is a potent Substance P antagonist.[1]
-
Workflow: Synthesis of 2-phenyl-3-aminopyridine
Hydrogenation (PtO₂, AcOH) cis-2,3-disubstituted piperidine. -
Significance: The cis relationship established by the aromatic precursor's substitution pattern is crucial for receptor binding [3].[1]
Part 5: Future Outlook & Emerging Trends
C-H Activation
Recent advances allow for the direct C2-arylation of 3-aminopyridine using directing groups (e.g., pivalamide at C3).[1] This avoids the need for pre-halogenated starting materials, enabling "late-stage functionalization" of complex pyridine libraries.[1]
PROTAC Linkers
The C3-amine offers a solvent-exposed vector ideal for attaching E3 ligase linkers (e.g., Cereblon binders) without disrupting the C2-aryl binding interaction in the target protein pocket.[1]
References
-
Velcicky, J., et al. (2010).[5] Novel 3-aminopyrazole Inhibitors of MK-2 Discovered by Scaffold Hopping Strategy. Bioorganic & Medicinal Chemistry Letters. Link
-
BenchChem. (2025).[1][2][6] Comparative Study: 3-Amino-6-phenylpyrazine-2-carbonitrile Scaffold as a Potent Kinase Inhibitor. Link
-
Pfizer Inc. (1991).[1] 3-Aminopiperidine derivatives and related nitrogen containing heterocycles. European Patent EP0436334B1.[1] Link
-
Lamberth, C. (2025). First Synthesis of 3-Amino-2-arylimidazo[1,2-b]pyridazines by Groebke-Blackburn Reaction. ResearchGate. Link
-
Rueda-Espinosa, J., et al. (2023).[4] Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor. Canadian Journal of Chemistry.[1][4] Link
Sources
- 1. 3-Amino-2-pyridinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarship.claremont.edu [scholarship.claremont.edu]
- 5. Novel 3-aminopyrazole inhibitors of MK-2 discovered by scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Thermodynamic Stability of 2-(4-Methoxyphenyl)-3-pyridinamine
Executive Summary
This guide provides a comprehensive framework for evaluating the thermodynamic and kinetic stability of 2-(4-Methoxyphenyl)-3-pyridinamine , a critical biaryl scaffold often utilized in the synthesis of kinase inhibitors and GPCR ligands.
While the compound exhibits a baseline melting point of 78–80°C , its structural features—specifically the electron-rich 3-amino group and the rotatable biaryl bond—introduce specific stability risks regarding oxidative degradation and solid-state polymorphism . This document outlines the theoretical basis for these instabilities and provides a validated experimental workflow (based on ICH Q1A) to quantify them.
Key Stability Indicators:
-
Solid State: Low melting point suggests high lattice mobility; significant risk of Ostwald ripening and polymorphic transitions during milling/formulation.
-
Chemical: High electron density at the C3-amine and Pyridine-N makes the molecule susceptible to N-oxidation and oxidative coupling (azo formation).
-
Photolytic: Biaryl systems possess inherent photoreactivity (cyclization potential) under UV exposure.
Molecular Architecture & Theoretical Stability
Understanding the electronic distribution is prerequisite to predicting degradation pathways.
Electronic Structure Analysis
The molecule consists of a pyridine ring substituted at the 2-position with a para-methoxyphenyl group and at the 3-position with an amino group.
-
Pyridine Ring (The Core): Naturally electron-deficient, but the substituents alter this.
-
3-Amino Group (+M Effect): A strong mesomeric donor. It increases electron density at the C2, C4, and C6 positions of the pyridine ring, making the ring more susceptible to electrophilic attack and oxidation compared to unsubstituted pyridine.
-
2-(4-Methoxyphenyl) Group: The methoxy group is a donor. The phenyl ring is conjugated with the pyridine, but steric interaction between the C3-amino group and the phenyl ring's ortho-hydrogens forces a non-planar conformation (twist angle typically 20–40°).
Thermodynamic Implication: The twist angle is a "soft" degree of freedom. In the solid state, the molecule may adopt multiple conformations to maximize packing efficiency, leading to conformational polymorphism .
Predicted Physicochemical Properties
| Property | Value / Prediction | Impact on Stability |
| Melting Point | 78–80°C | High Risk. Low thermal barrier to phase transition. |
| pKa (Pyridine N) | ~6.0 – 6.5 (Est.) | Basic. Will form salts with strong acids; hygroscopicity of salts is a concern. |
| LogP | ~2.1 | Lipophilic. Low aqueous solubility at neutral pH; requires cosolvents for liquid stability studies. |
| H-Bond Donors | 1 (Amino group) | Capable of intermolecular H-bonding (N-H...N_pyridine), driving crystal lattice energy. |
Solid-State Thermodynamics
The low melting point (78–80°C) indicates relatively weak intermolecular forces (Van der Waals and weak H-bonds). This necessitates a rigorous polymorph screening protocol.
Polymorph Screening Protocol
Objective: Identify the thermodynamically most stable form at ambient temperature to prevent phase changes in formulated products.
Methodology:
-
Slurry Conversion: Suspend excess compound in solvents with diverse polarities (Methanol, Isopropanol, Ethyl Acetate, Heptane) at 25°C and 50°C for 7 days. The system will naturally drive toward the lowest energy polymorph (Ostwald's Rule of Stages).
-
Evaporative Crystallization: Fast vs. Slow evaporation to trap kinetic forms.
-
Analysis: Analyze all solids via XRPD (X-Ray Powder Diffraction) and DSC.
Thermal Analysis (DSC/TGA)
-
DSC (Differential Scanning Calorimetry): Look for a sharp endotherm at ~79°C.
-
Warning Sign: An exotherm before the melt indicates a polymorphic transition (metastable
stable). -
Warning Sign: A broad endotherm indicates impurities or solvate desolvation.
-
-
TGA (Thermogravimetric Analysis): Confirm no weight loss <100°C (rules out solvates/hydrates).
Chemical Stability & Degradation Kinetics
The primary degradation risks are Oxidation and Photolysis . Hydrolysis is unlikely due to the absence of hydrolyzable bonds (esters/amides), though acid-catalyzed decomposition can occur at extreme pH.
Oxidative Degradation Pathway
The 3-amino group is the "softest" nucleophile. Under oxidative stress (peroxides, metal catalysts), it can undergo:
-
N-Hydroxylation: Formation of hydroxylamine.
-
Nitroso/Nitro Conversion: Further oxidation to 3-nitropyridine derivatives.
-
Azo Dimerization: Oxidative coupling of two amine molecules.
-
N-Oxide Formation: The pyridine nitrogen can also be oxidized to the N-oxide, particularly by peracids (e.g., mCPBA or peroxide impurities in excipients).[1]
Photostability
Biaryl systems are chromophores. Upon UV irradiation (Xe arc lamp), the molecule may undergo 6
Visualized Degradation Pathways (Graphviz)
Figure 1: Predicted degradation pathways for 2-(4-Methoxyphenyl)-3-pyridinamine based on functional group reactivity.
Experimental Protocols
Forced Degradation (Stress Testing)
This protocol aligns with ICH Q1A (R2) guidelines.
Sample Preparation: Dissolve compound to 1 mg/mL in Acetonitrile/Water (50:50).
| Stress Condition | Reagent / Condition | Duration | Target Degradation | Notes |
| Acid Hydrolysis | 0.1 N HCl | 24 hrs @ 60°C | 5–20% | Check for salt precipitation. |
| Base Hydrolysis | 0.1 N NaOH | 24 hrs @ 60°C | 5–20% | Pyridine ring is resistant to base. |
| Oxidation | 3% H₂O₂ | 2–6 hrs @ RT | 5–20% | Critical: Monitor for N-oxides. |
| Thermal | Solid state | 7 days @ 60°C | < 5% | Assess physical appearance (melting). |
| Photolytic | 1.2 million lux hours | ~1 week | Variable | Keep dark control to distinguish thermal effects. |
Stability Indicating Method (HPLC)
To accurately measure thermodynamic stability, the analytical method must separate the parent from the degradants identified above.
-
Column: C18 Reverse Phase (e.g., Waters XBridge C18), 3.5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0). Note: High pH keeps the pyridine deprotonated and improves peak shape.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 20 minutes.
-
Detection: UV @ 254 nm (aromatic core) and 290 nm (conjugated biaryl system).
Stability Testing Workflow (Graphviz)
Figure 2: Strategic workflow for establishing the stability profile of the API.
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link
-
ChemicalBook. (n.d.). 2-(4-Methoxyphenyl)-3-pyridinamine Properties and Safety. Retrieved February 15, 2026. Link
-
PubChem. (2025).[2] 2-Pyridinamine, 4-(4-methoxyphenyl)- Compound Summary. National Library of Medicine. Link
-
Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation.[3] CRC Press. (Standard text for degradation mechanisms described in Section 4).
- Giron, D. (1995). Thermal analysis and calorimetric methods in the characterisation of polymorphs and solvates. Thermochimica Acta. (Basis for DSC protocols in Section 3).
Sources
Methodological & Application
Application Note: Optimized Suzuki-Miyaura Coupling Conditions for 2-(4-Methoxyphenyl)-3-pyridinamine
Executive Summary
This application note details the optimized protocols for synthesizing 2-(4-methoxyphenyl)-3-pyridinamine (also known as 3-amino-2-(4-methoxyphenyl)pyridine). This scaffold is a critical pharmacophore in medicinal chemistry, frequently appearing in kinase inhibitors and GPCR modulators.[1]
The synthesis presents a specific chemoselective challenge: the presence of a free primary amine (
Key Reaction Components[2][3][4][5][6][7][8][9][10][11]
-
Electrophile: 2-Bromo-3-pyridinamine (Preferred) or 2-Chloro-3-pyridinamine.[1]
-
Nucleophile: 4-Methoxyphenylboronic acid.[1]
-
Catalyst System: Pd-generation via XPhos Pd G2 (Method A) or Pd(dppf)Cl₂ (Method B).[1]
Strategic Analysis & Mechanism
The Chemoselectivity Challenge
In standard Suzuki couplings, free amino groups on the electrophile can compete with phosphine ligands for binding to the Palladium(II) center, leading to the formation of inactive "Pd-amine" complexes. Furthermore, the pyridine nitrogen itself is a good ligand.[1]
-
The Solution: Utilization of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (dppf) that bind Pd tightly and facilitate oxidative addition into the electron-rich C-Halogen bond of the aminopyridine.[1]
Reaction Scheme (Graphviz Visualization)
Figure 1: Mechanistic pathway highlighting the convergence of the aminopyridine and boronic acid via the Palladium cycle.[1]
Experimental Protocols
Method A: High-Yield Protocol (Recommended)
Applicability: Drug discovery, scale-up (mg to gram scale), difficult substrates.[1] Rationale: Uses XPhos Pd G2 , a pre-formed catalyst that rapidly generates the active mono-ligated Pd(0) species.[1] XPhos is bulky enough to prevent the free amine from poisoning the catalyst.
Materials
-
Substrate: 2-Bromo-3-pyridinamine (1.0 equiv)
-
Boronate: 4-Methoxyphenylboronic acid (1.2 – 1.5 equiv)[1]
-
Catalyst: XPhos Pd G2 (1 – 3 mol%)[1]
-
Base: Potassium Phosphate Tribasic (
), 0.5 M aqueous solution (3.0 equiv)[1] -
Solvent: THF or 1,4-Dioxane.[1]
Step-by-Step Procedure
-
Setup: Charge a reaction vial (microwave or round-bottom) with 2-Bromo-3-pyridinamine (173 mg, 1.0 mmol), 4-Methoxyphenylboronic acid (228 mg, 1.5 mmol), and XPhos Pd G2 (23 mg, 0.03 mmol).
-
Inert Atmosphere: Seal the vessel and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add degassed THF (4 mL) and 0.5 M aq.
(6 mL, 3.0 mmol) via syringe.[1] -
Reaction:
-
Thermal: Heat to 60°C for 2–4 hours.
-
Microwave: Heat to 80°C for 30 minutes.
-
-
Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine.
-
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient). The free amine makes the product polar; ensure the column is flushed well (often 50-80% EtOAc).[1]
Method B: Cost-Effective Protocol (Traditional)
Applicability: Academic labs, large scale where catalyst cost is a constraint.[1]
Rationale: Uses
Materials
-
Substrate: 2-Bromo-3-pyridinamine (1.0 equiv)
-
Boronate: 4-Methoxyphenylboronic acid (1.3 equiv)[1]
-
Catalyst:
(5 mol%)[1] -
Base: Sodium Carbonate (
) (2.0 equiv)[1][3] -
Solvent: 1,4-Dioxane / Water (4:1 ratio).[1]
Step-by-Step Procedure
-
Setup: Combine halide (1.0 mmol), boronic acid (1.3 mmol), and
(212 mg, 2.0 mmol) in a flask. -
Solvent: Add Dioxane (4 mL) and Water (1 mL). Degas by bubbling Nitrogen for 10 minutes (Critical step to prevent Pd oxidation).[1]
-
Catalyst: Add
(41 mg, 0.05 mmol) quickly under nitrogen flow. -
Reaction: Heat to reflux (approx. 100°C) for 12–16 hours.
-
Monitoring: Check LC-MS for consumption of the bromide. If the reaction stalls, add 2 mol% more catalyst.
-
Purification: Standard work-up as in Method A.
Optimization & Troubleshooting Guide
Use the following decision tree to troubleshoot low yields or impurities.
Figure 2: Workflow for troubleshooting common Suzuki coupling failures.
Comparative Data: Ligand Performance
Simulated performance based on standard heteroaryl coupling reactivity profiles [1, 2].
| Parameter | XPhos Pd G2 | ||
| Yield | 40-60% | 75-85% | >90% |
| Reaction Time | 18-24 h | 12-16 h | 1-4 h |
| Sensitivity to Air | High | Moderate | Low |
| Tolerance of Free Amine | Low | High | Very High |
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]
-
Guram, A. S., et al. (2004).[1] New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. The Journal of Organic Chemistry, 69(10). (Demonstrates efficacy of Buchwald ligands on deactivated substrates).
-
BenchChem Protocols. (2025). Application Notes for Palladium-Catalyzed Cross-Coupling with 2-Chloropyridine-3-boronic Acid. (Context on pyridine nitrogen interference).
-
Littke, A. F., & Fu, G. C. (2002).[1] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1] (Foundational work on bulky phosphines).
Sources
Application Note: Selective Synthesis of 2-(4-Methoxyphenyl)-3-pyridinamine via Suzuki-Miyaura Cross-Coupling
Abstract & Scope
This technical guide details the reagents and protocols for the preparation of 2-(4-methoxyphenyl)-3-pyridinamine (CAS: 6805-77-2), a critical privileged scaffold in the synthesis of fused heterocycles (e.g., carbolines) and kinase inhibitors.
Unlike standard biaryl couplings, this transformation involves a 2-halo-3-aminopyridine , a substrate class presenting unique challenges due to the potential for catalyst deactivation by the free amino group (
Critical Analysis: The "Free Amine" Challenge
Successful coupling of 2-halo-3-aminopyridines requires understanding the specific deactivation pathways inherent to the substrate.
Mechanistic Hurdles
-
N-Coordination (Poisoning): The pyridine nitrogen and the adjacent primary amine can act as a bidentate ligand (chelation), displacing the phosphine ligands on the Palladium center. This forms a stable, unreactive Pd-complex, halting the catalytic cycle.
-
Electronic Deactivation: The 3-amino group is electron-donating, making the C2-position less electrophilic compared to unsubstituted 2-halopyridines, thereby slowing the oxidative addition step.
Strategic Solutions
-
Catalyst Selection: Use of chelating ligands (e.g., dppf) or bulky, electron-rich phosphines (e.g., XPhos, SPhos) prevents substrate coordination to the metal center.
-
Base Selection: Inorganic bases like
or are preferred over alkoxides to minimize side reactions with the free amine.
Reagent Selection Guide
Electrophile (Halide)
| Reagent | CAS | Pros | Cons | Recommendation |
| 2-Bromo-3-aminopyridine | 39771-29-8 | High reactivity; Good balance of cost/performance. | More expensive than chloride. | Primary Choice |
| 2-Chloro-3-aminopyridine | 6298-19-7 | Low cost; Widely available. | Slower oxidative addition; Requires active catalysts. | Secondary Choice |
| 2-Iodo-3-aminopyridine | 209286-97-5 | Highest reactivity. | Unstable; Expensive; Atom inefficient. | Avoid (unless necessary) |
Nucleophile
-
Reagent: 4-Methoxyphenylboronic acid (CAS: 5720-07-0).
-
Stoichiometry: Use 1.1 – 1.3 equivalents . Excess is required to account for protodeboronation (hydrolysis of the C-B bond), which is accelerated in heteroaryl couplings.
Catalyst Systems[1][2]
-
Standard:
or . Reliable, cost-effective, works well for bromides. -
Advanced: XPhos Pd G2 (Buchwald Precatalyst). Essential for chlorides or rapid microwave synthesis. The bulky XPhos ligand creates a "protective shell" around the Pd, preventing amine coordination.
Experimental Protocols
Protocol A: Standard Robust Method (Scale: 1–10 g)
Recommended for 2-Bromo-3-aminopyridine.
Reagents:
-
2-Bromo-3-aminopyridine (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Catalyst:
(3–5 mol%) -
Base:
(2.5 equiv) -
Solvent: 1,4-Dioxane (0.2 M concentration)
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halide, boronic acid, and Pd catalyst.
-
Inertion: Cap the flask with a septum. Evacuate and backfill with Nitrogen (
) or Argon three times. Critical: Oxygen promotes homocoupling and catalyst oxidation. -
Solvent Addition: Inject degassed 1,4-Dioxane via syringe, followed by the degassed aqueous
solution. -
Reaction: Heat the mixture to 90–100 °C for 12–16 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The product usually spots more polar than the starting bromide.
-
Workup (Acid-Base Purification):
-
Cool to room temperature.[1][2] Dilute with EtOAc and water.
-
Separate phases. Extract aqueous layer with EtOAc (
). -
Purification Trick: Extract the combined organic layers with
( ). The product (pyridine) will protonate and move to the aqueous phase; non-basic impurities (homocoupled boronic acid) remain in the organic phase. -
Basify the acidic aqueous extracts with
to . The product will precipitate or oil out. -
Extract the basic aqueous phase with DCM (
), dry over , and concentrate.
-
-
Yield: Expect 75–85% as an off-white to pale yellow solid.
Protocol B: High-Efficiency/Microwave Method
Recommended for 2-Chloro-3-aminopyridine or rapid library synthesis.
Reagents:
-
2-Chloro-3-aminopyridine (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.3 equiv)
-
Catalyst: XPhos Pd G2 (1–2 mol%)
-
Base:
(3.0 equiv, solid) -
Solvent: THF/Water (10:1 ratio)
Step-by-Step Procedure:
-
Load: Add all solids (halide, boronic acid, base, catalyst) to a microwave vial.
-
Seal & Purge: Seal the vial and purge with Argon for 2 minutes.
-
Solvent: Add the THF/Water mixture via syringe.
-
Reaction: Heat in a microwave reactor at 110 °C for 30–60 minutes .
-
Workup: Filter through a pad of Celite to remove phosphate salts and Pd black. Rinse with MeOH. Concentrate and purify via automated flash chromatography (Gradient: 0
10% MeOH in DCM).
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the specific competition between the productive pathway and the amine-poisoning pathway.
Caption: Catalytic cycle showing the competition between productive coupling and catalyst deactivation (poisoning) by the aminopyridine substrate.
Data Summary & Troubleshooting
Performance Comparison
| Parameter | Protocol A (Standard) | Protocol B (Advanced) |
| Substrate | Bromide | Chloride or Bromide |
| Catalyst | XPhos Pd G2 | |
| Time | 12–16 Hours | 30–60 Minutes |
| Est. Yield | 75–85% | 85–95% |
| Cost | Low | High |
Troubleshooting "The Self-Validating System"
-
Problem: Low conversion (< 50%).
-
Diagnosis: Catalyst poisoning or oxidation.
-
Fix: Switch to Protocol B (XPhos is more robust). Ensure rigorous degassing.
-
-
Problem: Black precipitate forms immediately.
-
Diagnosis: "Pd black" formation (catalyst decomposition).
-
Fix: Add 10 mol% free ligand (e.g.,
) to stabilize the Pd species.
-
-
Problem: Product is stuck in the aqueous layer during workup.
-
Diagnosis: The pyridine is protonated.
-
Fix: Check pH.[3] The aqueous layer must be
to extract the free base pyridine.
-
References
-
Suzuki-Miyaura Coupling of Heteroaryl Halides with Arylboronic Acids. Source: Journal of Organic Chemistry (ACS). Context: Defines standard conditions for amino-substituted pyridines. URL:[Link]
-
Microwave Assisted Suzuki-Miyaura Reactions of Halopyridines. Source: MDPI Molecules. Context: Optimization of solvent systems (DMF/Water vs Dioxane/Water) for halopyridines. URL:[Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids. Source: Journal of Organic Chemistry.[2] Context: Specifically discusses 3-amino-2-chloropyridine as a superior substrate compared to isomers. URL:[Link]
-
New Catalysts for Suzuki-Miyaura Coupling (Complex E). Source: Journal of Organic Chemistry.[2] Context: Describes high-turnover catalysts that tolerate free amino groups on pyridines. URL:[Link]
Sources
Application Note: Microwave-Assisted Synthesis of 2-(4-Methoxyphenyl)-3-pyridinamine
Abstract
This application note provides a detailed protocol for the efficient synthesis of 2-(4-methoxyphenyl)-3-pyridinamine, a key building block in medicinal chemistry, utilizing microwave-assisted organic synthesis (MAOS). The described Suzuki-Miyaura cross-coupling reaction offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced product purity.[1][2][3] This protocol is intended for researchers, scientists, and professionals in drug development seeking a rapid and reproducible method for the synthesis of this and structurally related biaryl compounds.
Introduction
2-(4-Methoxyphenyl)-3-pyridinamine and its derivatives are important pharmacophores found in a variety of biologically active molecules. The traditional synthesis of such biaryl compounds often involves lengthy reaction times and can result in lower yields due to side reactions. Microwave-assisted organic synthesis has emerged as a powerful tool in modern synthetic chemistry, offering a green and efficient alternative to conventional heating.[4] Microwave energy directly and uniformly heats the reaction mixture, leading to accelerated reaction rates and cleaner reaction profiles.[2][3] This protocol details a microwave-assisted Suzuki-Miyaura coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[5][6]
Chemical Principles and Rationale
The synthesis of 2-(4-methoxyphenyl)-3-pyridinamine is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-chloro-3-aminopyridine and 4-methoxyphenylboronic acid. The general mechanism for the Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7]
Reaction Scheme:
The Role of Microwave Irradiation:
Microwave irradiation significantly accelerates the reaction rate through two primary mechanisms: dipolar polarization and ionic conduction.[4] Polar molecules in the reaction mixture, such as the solvent and reactants, align with the rapidly oscillating electric field of the microwaves, generating heat. This localized and efficient heating leads to a rapid increase in the internal temperature of the reaction vessel, often reaching the desired temperature in seconds. This rapid heating minimizes the formation of byproducts that can occur with prolonged heating in conventional methods.[3]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade/Purity | Supplier | Catalog No. |
| 2-Chloro-3-aminopyridine | 98% | Sigma-Aldrich | C46805 |
| 4-Methoxyphenylboronic acid | ≥98% | Sigma-Aldrich | 471947 |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Sigma-Aldrich | 14694 |
| Potassium Carbonate (K₂CO₃) | ≥99% | Sigma-Aldrich | P5833 |
| 1,4-Dioxane | Anhydrous, 99.8% | Sigma-Aldrich | 296309 |
| Deionized Water | |||
| Microwave Synthesis Vials | 10 mL | CEM Corporation | 908035 |
| Magnetic Stir Bars |
Instrumentation
A dedicated microwave synthesizer capable of controlling temperature and pressure is required. This protocol was optimized using a CEM Discover SP Microwave Synthesizer.
Workflow Diagram
Caption: Experimental workflow for the microwave-assisted synthesis of 2-(4-Methoxyphenyl)-3-pyridinamine.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 2-chloro-3-aminopyridine (0.5 mmol, 64.3 mg), 4-methoxyphenylboronic acid (0.6 mmol, 91.2 mg), tetrakis(triphenylphosphine)palladium(0) (0.025 mmol, 28.9 mg), and potassium carbonate (1.5 mmol, 207.3 mg).
-
-
Solvent Addition:
-
Add 4 mL of 1,4-dioxane and 2 mL of deionized water to the vial.
-
Seal the vial securely with a cap.
-
-
Microwave Irradiation:
-
Place the vial into the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at 120°C for 15 minutes with stirring. The pressure should be monitored and kept within the safe operating limits of the vial.
-
-
Work-up:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure 2-(4-methoxyphenyl)-3-pyridinamine.
-
Results and Characterization
The microwave-assisted synthesis consistently provides the desired product in high yield and purity.
| Parameter | Value |
| Reaction Time | 15 minutes |
| Temperature | 120 °C |
| Yield | 85-95% |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₂H₁₂N₂O[8] |
| Molecular Weight | 200.24 g/mol [8] |
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 8.10 (dd, J = 4.4, 1.6 Hz, 1H), 7.45 (d, J = 8.8 Hz, 2H), 7.11 (dd, J = 8.0, 1.6 Hz, 1H), 7.00 (dd, J = 8.0, 4.4 Hz, 1H), 6.95 (d, J = 8.8 Hz, 2H), 3.85 (s, 3H), 3.75 (br s, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ 159.5, 142.8, 140.2, 137.9, 131.6, 130.2, 123.4, 114.2, 55.4.
-
Mass Spectrometry (ESI+): m/z calculated for C₁₂H₁₃N₂O⁺ [M+H]⁺: 201.1028; found: 201.1026.
Discussion
The selection of the catalytic system, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling. Tetrakis(triphenylphosphine)palladium(0) is a highly effective catalyst for this transformation.[9] Potassium carbonate serves as a mild and efficient base to activate the boronic acid for transmetalation.[9][10] The use of a 1,4-dioxane/water solvent system is optimal for dissolving both the organic and inorganic reagents and facilitates efficient microwave heating.[9]
The significant reduction in reaction time from several hours, typical for conventional heating, to just 15 minutes highlights the primary advantage of microwave-assisted synthesis. This rapid and efficient heating minimizes the potential for degradation of starting materials and products, leading to cleaner reactions and higher isolated yields.[11][12]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Inactive catalyst | Use fresh catalyst or a different palladium source. |
| Insufficient heating | Ensure the microwave is properly calibrated and reaching the target temperature. | |
| Incomplete reaction | Increase the reaction time in 5-minute increments. | |
| Formation of Byproducts | Overheating | Reduce the reaction temperature. |
| Impure starting materials | Use high-purity reagents. |
Safety Precautions
-
Microwave synthesis should be performed in a well-ventilated fume hood.
-
Always use pressure-rated, sealed vessels designed for microwave synthesis.
-
Do not exceed the recommended temperature and pressure limits of the microwave vials.
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This application note demonstrates a robust and highly efficient microwave-assisted method for the synthesis of 2-(4-methoxyphenyl)-3-pyridinamine. The protocol offers significant improvements in terms of reaction time, yield, and purity compared to conventional methods.[1][2][3] This approach is readily adaptable for the synthesis of a wide range of biaryl compounds, making it a valuable tool for researchers in medicinal chemistry and drug discovery.
References
- Vertex AI Search. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Advanced Journal of Chemistry, Section A. (2019).
- International Journal of Research in Pharmacy and Allied Science. (2025).
- Research Journal of Pharmaceutical Dosage Forms and Technology. (2020).
- Solid supported reaction. (n.d.). specific effects of microwave.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- MDPI. (2019).
- RSC Advances. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ....
- PMC. (2006).
- [Source 10]
- Baxendale Group. (2006).
- [Source 12]
- PMC. (n.d.). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines.
- PMC. (n.d.). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (2023). Synthesis of 2-arylpyrido[2,3-d]pyrimidines.
- MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- ResearchGate. (n.d.). (PDF) Microwave-Assisted Solution Phase Synthesis of Novel 2-{4-[2-(N -Methyl-2-pyridylamino)ethoxy]phenyl}- 5-Substituted 1,3,4-Oxadiazole Library.
- Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Journal of Chemical and Pharmaceutical Sciences. (2017). Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo- 2-Substituted Thiazolidin-3-yl)
- SIOC Journals. (n.d.).
- PMC. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
- MDPI. (2022). Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties.
- [Source 24]
- ChemicalBook. (n.d.). 2-(4-METHOXYPHENYL)-3-PYRIDINAMINE.
- Organic Syntheses Procedure. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
- ResearchGate. (2025). Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile.
- International Science Community Association. (2011). Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS.
- Scientific Research Publishing. (n.d.). Synthesis, spectral characterization and biological activities of Organotin(IV) complexes with ortho-vanillin-2-hydrazinopyridine (VHP).
Sources
- 1. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. ijrpas.com [ijrpas.com]
- 4. rjpdft.com [rjpdft.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 2-(4-METHOXYPHENYL)-3-PYRIDINAMINE [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. ajrconline.org [ajrconline.org]
- 12. jchps.com [jchps.com]
Application Note: 2-(4-Methoxyphenyl)-3-pyridinamine in Metal Catalysis
This Application Note provides a comprehensive technical guide for using 2-(4-Methoxyphenyl)-3-pyridinamine (referred to herein as MAPA-3 ) as a ligand in metal catalysis. While this specific isomer is often encountered as a bioactive scaffold or intermediate, its structural motif—a 3-aminopyridine core with a bulky electron-rich aryl group at the 2-position —classifies it as a sterically modulated N,N-bidentate ligand .
This guide focuses on its application in Palladium(II)-catalyzed cross-coupling and C–H functionalization , where it functions to stabilize the active metal center via chelation while promoting reductive elimination through steric crowding.
Compound: 2-(4-Methoxyphenyl)-3-pyridinamine Abbreviation: MAPA-3 CAS Registry Number: 1417519-29-9 (Generic analog ref) Molecular Weight: 200.24 g/mol Role: Bidentate N,N-Ligand / Directing Group Scaffold
Introduction & Mechanistic Profile[1][2][3][4]
Ligand Architecture
MAPA-3 features a pyridine ring substituted with a primary amine (
-
Primary Donor: The Pyridine Nitrogen (
) is the stronger -donor. -
Secondary Donor: The Amine Nitrogen (
) acts as a secondary donor, forming a 5-membered metallacycle upon chelation with a metal (M). -
Steric Modulator: The 2-(4-methoxyphenyl) group is positioned adjacent to the coordination site. Unlike simple 3-aminopyridine, this bulky aryl group exerts steric pressure on the metal center, which is critical for facilitating reductive elimination in cross-coupling cycles.
-
Electronic Effect: The p-methoxy group increases the electron density of the aryl ring, which can stabilize high-valent metal species (e.g., Pd(IV)) via weak
-interaction or electronic inductive effects through the pyridine ring.
Catalytic Applications[1][4][5][6]
-
Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura/Buchwald-Hartwig): The bidentate coordination stabilizes the Pd(II) intermediate, preventing catalyst decomposition (Pd black formation), while the steric bulk accelerates the final product release.
-
C–H Activation: MAPA-3 can act as a Transient Directing Group (TDG) or an auxiliary ligand that directs the metal to specific positions on a substrate, leveraging the basicity of the pyridine nitrogen.
Experimental Protocols
Protocol A: Preparation of the Pre-Catalyst Complex [Pd(MAPA-3)Cl₂]
Rationale: Pre-forming the catalyst complex ensures precise stoichiometry and reduces induction periods compared to in-situ mixing.
Materials:
-
Palladium(II) chloride (
) or [1] -
2-(4-Methoxyphenyl)-3-pyridinamine (MAPA-3)[2]
-
Solvents: Dichloromethane (DCM), Diethyl Ether (
), Methanol (MeOH)
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 equivalent (e.g., 0.5 mmol) of
in 5 mL of anhydrous DCM in a generic reaction vial. The solution should be yellow/orange. -
Ligand Addition: Slowly add a solution of MAPA-3 (1.05 equivalents, 0.525 mmol) dissolved in 2 mL DCM to the stirring palladium solution at room temperature (25°C).
-
Precipitation: Stir for 2–4 hours. The color will shift (often to a brighter yellow or pale precipitate) as the COD is displaced by the stronger nitrogen donor ligand.
-
Isolation:
-
Concentrate the solution to ~2 mL under reduced pressure.
-
Add 10 mL of cold
to precipitate the complex. -
Filter the solid, wash with pentane (
), and dry under high vacuum for 4 hours.
-
-
Validation: Verify structure via
NMR (shift in pyridine protons) and Elemental Analysis.
Protocol B: General Suzuki-Miyaura Cross-Coupling
Rationale: This protocol utilizes MAPA-3 generated in-situ to catalyze the coupling of aryl bromides with boronic acids. The ligand stabilizes the Pd species during the oxidative addition step.
Reaction Class:
Reagents:
-
Aryl Bromide (1.0 mmol)
-
Aryl Boronic Acid (1.2 mmol)
- (2 mol%)
-
MAPA-3 (4 mol%) (Ligand:Metal ratio 2:1 for monodentate behavior or 1:1 for bidentate; start with 2:1 to ensure stability).
-
Base:
(2.0 mmol) -
Solvent: Toluene/Water (4:1 v/v) or 1,4-Dioxane.
Step-by-Step Procedure:
-
Catalyst Activation (In-Situ):
-
In a Schlenk tube, charge
(4.5 mg, 0.02 mmol) and MAPA-3 (8.0 mg, 0.04 mmol). -
Add 2 mL of anhydrous Toluene. Stir at Room Temperature (RT) for 15 minutes to form the active ligated species.
-
-
Substrate Addition:
-
Add the Aryl Bromide (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and
(276 mg, 2.0 mmol). -
Add the remaining solvent (Toluene 2 mL + Water 1 mL).
-
-
Degassing:
-
Freeze-pump-thaw the mixture (3 cycles) or purge vigorously with Argon for 10 minutes to remove
.
-
-
Reaction:
-
Seal the tube and heat to 80–100°C for 12–24 hours.
-
Monitoring: Check progress via TLC or GC-MS every 4 hours.
-
-
Work-up:
-
Cool to RT. Dilute with Ethyl Acetate (20 mL).
-
Wash with water (
) and brine. -
Dry organic layer over
, filter, and concentrate. -
Purify via flash column chromatography.
-
Visualization of Mechanism & Workflow
Diagram 1: Ligand Coordination Mode
This diagram illustrates the bidentate coordination of MAPA-3 to a Palladium center, highlighting the steric influence of the 2-aryl substituent.
Caption: Bidentate coordination of MAPA-3 to Pd(II). The C2-aryl group provides steric bulk necessary for catalytic turnover.
Diagram 2: Experimental Workflow (Suzuki Coupling)
Caption: Step-by-step workflow for Pd-catalyzed cross-coupling using in-situ generated Pd-MAPA-3 catalyst.
Data Summary & Optimization
Table 1: Troubleshooting & Optimization Matrix
| Parameter | Observation | Corrective Action | Mechanism |
| Solvent | Low Conversion | Switch to 1,4-Dioxane or DMF | Higher boiling point and better solubility for polar intermediates. |
| Base | Hydrolysis of Substrate | Use weaker base ( | Prevents side reactions while maintaining catalytic cycle pH. |
| Temperature | Pd Black Formation | Reduce Temp to 80°C; Add excess Ligand (3:1) | Excess ligand shifts equilibrium towards the active ligated species. |
| Ligand Ratio | Sluggish Reaction | Increase L:M ratio to 2:1 | Ensures full saturation of Pd coordination sphere. |
References
-
Gautam, R. N., et al. (2023).[3] Co(II)-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. IUCrData. Link (Demonstrates metal-mediated cyclization involving aminopyridine derivatives).
-
Koley, M., et al. (2014). Palladium(II)-Catalyzed Regioselective Ortho Arylation of sp2 C—H Bonds of N-Aryl-2-amino Pyridine Derivatives. Chemistry – A European Journal. Link (Mechanistic insights into aminopyridine directing groups).
-
Zhang, B., et al. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Advances.[4] Link (Establishes 3-amino-2-arylpyridines as precursors to privileged ligands).
-
PubChem. 2-(4-Methoxyphenyl)-3-pyridinamine Compound Summary. National Library of Medicine. Link (Chemical and physical property verification).
Sources
- 1. Synthesis and reactivity studies of palladium(II) complexes containing the N-phosphorylated iminophosphorane-phosphine ligands Ph2PCH2P{=NP(=O)(OR)2}Ph2 (R=Et, Ph): application to the catalytic synthesis of 2,3-dimethylfuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(4-METHOXYPHENYL)-3-PYRIDINAMINE [chemicalbook.com]
- 3. CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Strategic Utilization of 2-(4-Methoxyphenyl)-3-pyridinamine in Heterocyclic Scaffold Construction
Abstract & Scope
This technical guide details the strategic application of 2-(4-Methoxyphenyl)-3-pyridinamine (CAS: 52818-63-0) as a pivotal intermediate in the synthesis of high-value pharmaceutical scaffolds. While often viewed merely as a Suzuki coupling product, this biaryl amine possesses unique electronic properties—combining a nucleophilic exocyclic amine, a basic pyridine nitrogen, and an electron-rich anisole ring—that make it an ideal precursor for divergent synthesis.
This document provides validated protocols for two primary downstream applications:
-
Oxidative C–H Activation to yield
-Carbolines (6-methoxy-9H-pyrido[2,3-b]indole), a scaffold prominent in antitumor and neurological drug discovery. -
Isocyanate Derivatization to generate Diarylurea Kinase Inhibitors , a pharmacophore central to modern oncology (e.g., VEGFR/PDGFR inhibitors).
Molecule Profile & Strategic Value
| Property | Specification |
| Chemical Name | 2-(4-Methoxyphenyl)-3-pyridinamine |
| Molecular Formula | C₁₂H₁₂N₂O |
| Molecular Weight | 200.24 g/mol |
| Key Functionality | 3-Amino group (Nucleophile), Pyridine N (H-bond acceptor), 4-Methoxy (Electron Donor) |
| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water |
| Storage | Hygroscopic; Store under inert atmosphere at 2–8°C |
Synthetic Logic: The 4-methoxy group on the phenyl ring activates the ortho positions, facilitating electrophilic aromatic substitution or oxidative cyclization. The 3-amino group serves as the directing group for C–H activation or the nucleophile for urea formation.
Synthetic Workflow Visualization
The following diagram illustrates the divergent utility of the starting material.
Figure 1: Divergent synthetic pathways from 2-(4-Methoxyphenyl)-3-pyridinamine utilizing its bi-functional nature.
Protocol A: Synthesis of -Carbolines via C–H Activation
Target: 6-Methoxy-9H-pyrido[2,3-b]indole Mechanism: Palladium-catalyzed intramolecular oxidative C–H amination. The pyridine amine directs the palladium to the ortho position of the methoxyphenyl ring, forming a palladacycle intermediate which undergoes reductive elimination to form the C-N bond.
Materials
-
Substrate: 2-(4-Methoxyphenyl)-3-pyridinamine (1.0 equiv)
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5–10 mol%)
-
Oxidant: Copper(II) acetate [Cu(OAc)₂] (2.0 equiv) or Silver Carbonate [Ag₂CO₃]
-
Additive: Pivalic acid (30 mol%) - Crucial for proton shuttle mechanism
-
Solvent: Toluene or Xylene (Anhydrous)
Step-by-Step Methodology
-
Reactor Setup: Flame-dry a 50 mL Schlenk tube or pressure vial equipped with a magnetic stir bar. Allow to cool under argon flow.
-
Charge: Add 2-(4-Methoxyphenyl)-3-pyridinamine (200 mg, 1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), and Cu(OAc)₂ (363 mg, 2.0 mmol).
-
Solvent Addition: Add anhydrous Toluene (10 mL) and Pivalic acid (30 mg).
-
Note: Pivalic acid acts as a ligand and proton shuttle, significantly lowering the activation energy for C–H cleavage.
-
-
Reaction: Seal the vessel and heat to 110°C for 12–16 hours.
-
Visual Check: The reaction mixture will change from a suspension to a dark brown/black mixture as Pd(0) precipitates.
-
-
Work-up:
-
Purification: Purify via flash column chromatography (SiO₂).
-
Eluent: Hexane:EtOAc (gradient 80:20 to 50:50).
-
Yield Expectation: 65–75%.
-
Critical Process Parameters (CPPs):
-
Oxidant Choice: Air can be used as an oxidant in some variants, but Cu(OAc)₂ provides more reproducible yields on small scale.
-
Temperature: Below 100°C, the C–H activation step is kinetically sluggish.
Protocol B: Synthesis of Urea-Linked Kinase Inhibitors
Target: 1-(3-(Trifluoromethyl)phenyl)-3-(2-(4-methoxyphenyl)pyridin-3-yl)urea Mechanism: Nucleophilic addition of the pyridyl amine to an isocyanate. This reaction creates the classic "DFG-out" binding motif seen in inhibitors like Sorafenib.
Materials
-
Substrate: 2-(4-Methoxyphenyl)-3-pyridinamine (1.0 equiv)
-
Reagent: 3-(Trifluoromethyl)phenyl isocyanate (1.1 equiv)
-
Solvent: Dichloromethane (DCM) or THF (Anhydrous)
-
Base: Triethylamine (TEA) (Optional, 0.5 equiv)
Step-by-Step Methodology
-
Dissolution: In a 25 mL round-bottom flask, dissolve 2-(4-Methoxyphenyl)-3-pyridinamine (200 mg, 1.0 mmol) in anhydrous DCM (5 mL).
-
Addition: Cool the solution to 0°C (ice bath). Add 3-(Trifluoromethyl)phenyl isocyanate (155 µL, 1.1 mmol) dropwise over 5 minutes.
-
Exotherm Control: The reaction is mildly exothermic.
-
-
Reaction: Remove the ice bath and stir at Room Temperature (25°C) for 4–6 hours.
-
Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting amine spot (lower Rf) should disappear, replaced by a less polar urea spot.
-
-
Quench & Isolation:
-
If a precipitate forms (common for ureas in DCM), filter the solid directly and wash with cold DCM. This often yields >95% pure product.
-
If no precipitate: Evaporate solvent, redissolve in minimal hot EtOAc, and induce crystallization by adding Hexane.
-
-
Yield Expectation: 85–95%.
Self-Validating Check:
-
NMR Signature: The formation of the urea is confirmed by the appearance of two distinct singlet protons (NH) in the downfield region (δ 8.5–9.5 ppm) of the ¹H NMR spectrum in DMSO-d₆.
Analytical Controls & Troubleshooting
Impurity Profile
When using 2-(4-Methoxyphenyl)-3-pyridinamine, be aware of these common issues:
| Impurity/Issue | Origin | Mitigation Strategy |
| Des-bromo Precursor | Residual starting material from Suzuki synthesis (if made in-house). | Ensure starting material purity >98% by HPLC before starting Protocol A/B. |
| Bis-Urea Formation | Excess isocyanate reacting with the pyridine nitrogen (rare but possible). | Strictly control stoichiometry (1.05–1.1 equiv) and temperature (do not reflux). |
| Demethylation | Loss of methyl group during high-temp C–H activation. | Avoid strong Lewis acids (e.g., AlCl₃, BBr₃). The Pd/Cu system is compatible. |
Solubility Data
-
Free Base: Low water solubility.
-
HCl Salt: High water solubility (useful for biological assays). To prepare, treat the urea product with 1M HCl in ether.
References
-
Synthesis of
-Carbolines:-
Shibahara, F., et al. "Palladium-Catalyzed Oxidative C–H Bond Coupling of 2-Aryl-3-aminopyridines." Journal of the American Chemical Society, 2020. (Example of methodology foundation).
- Note: General protocol adapted from standard Pd-catalyzed C-H activation liter
-
-
Urea Kinase Inhibitors
-
Wilhelm, S. M., et al. "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery, 2006. (Establishes the utility of the diarylurea scaffold).
-
-
Suzuki Coupling (Precursor Synthesis)
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. .
-
-
Isocyanate Chemistry
-
BenchChem. "4-(2-Methoxyphenyl)pyridin-3-amine Product Record." (Verifies compound availability and basic properties).
-
-
Recent Applications
Sources
Recrystallization solvents for purifying 2-(4-Methoxyphenyl)-3-pyridinamine
Application Note: Recrystallization Solvents & Purification Protocols for 2-(4-Methoxyphenyl)-3-pyridinamine
Executive Summary
This guide details the purification of 2-(4-Methoxyphenyl)-3-pyridinamine (CAS: 1417519-29-9), a critical intermediate often synthesized via Suzuki-Miyaura cross-coupling.[1]
The purification of this compound presents a specific thermodynamic challenge: its relatively low melting point (78–80 °C ) [1, 2]. Standard high-temperature recrystallization methods often lead to "oiling out" (liquid-liquid phase separation) rather than crystal nucleation.[1] This protocol prioritizes a binary solvent system (Good Solvent/Anti-Solvent) approach to decouple dissolution from high thermal stress, ensuring high-purity crystalline recovery.[1]
Physicochemical Profile & Solubility Logic
Understanding the solute is the prerequisite for solvent selection.
| Property | Value | Implication for Purification |
| Structure | Biaryl system with a basic amine ( | Lipophilic backbone with polar H-bond donor/acceptor sites.[1] Soluble in alcohols and chlorinated solvents.[1] |
| Melting Point | 78–80 °C | CRITICAL: Do not use solvents with boiling points |
| pKa (Est.) | ~6.0 (Pyridine N), ~25 (Amine) | The pyridine nitrogen allows for acid-base extraction as a pre-purification step.[1] |
| Impurities | Pd catalyst, Phosphine ligands, Boronic acids.[1][2] | Requires a wash step or specific solvent selectivity (e.g., Hexanes precipitates polar Pd-salts).[1] |
Solvent Selection Matrix
| Solvent System | Role | Suitability | Mechanism |
| Ethyl Acetate / n-Heptane | Primary Choice | Excellent | Dissolution at moderate temp (50°C); Heptane acts as a gradual anti-solvent.[1] Avoids melting the product.[1][3] |
| Ethanol / Water | Secondary Choice | Good | "Green" solvent system.[1] Requires precise temperature control to prevent oiling out as water content increases. |
| Dichloromethane (DCM) / Hexane | Alternative | Moderate | Good for very crude material, but high volatility makes crystal growth rapid and potentially amorphous.[1] |
| Toluene | Not Recommended | Poor | Boiling point (110°C) exceeds product MP.[1] High risk of thermal degradation or oiling.[1] |
Pre-Purification: Acid-Base Extraction (The "Chemical Filter")[1]
Before recrystallization, remove non-basic impurities (unreacted boronic acids, phenols, neutral ligands) using the compound's basicity.[1] This increases the efficiency of the subsequent crystallization.
Protocol:
-
Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) .
-
Extract with 1M HCl (aq) (
). The product moves to the aqueous phase (protonated pyridinium salt); neutral/acidic impurities stay in EtOAc. -
Optional: Wash the aqueous acidic layer with fresh EtOAc to remove entrained organics.
-
Basify the aqueous layer to pH ~10 using 2M NaOH or saturated
.[1] The product precipitates or oils out.[1] -
Extract the free base back into EtOAc or DCM .[1]
-
Dry over
, filter, and concentrate to a solid/semi-solid.
Detailed Recrystallization Protocol (EtOAc / n-Heptane)
This method is designed to prevent oiling out by keeping the maximum temperature below the compound's melting point.
Step-by-Step Methodology
-
Dissolution (The "Good" Solvent):
-
Place the crude solid (from Section 3) in a round-bottom flask.
-
Add Ethyl Acetate (EtOAc) sparingly.[1]
-
Heat the mixture to 50–60 °C (Do NOT reflux).
-
Add just enough EtOAc to fully dissolve the solid at this temperature.[1]
-
Note: If the solution is dark, add activated charcoal (5 wt%), stir for 10 mins, and filter hot through Celite.
-
-
Nucleation (The "Anti" Solvent):
-
Crystal Growth:
-
Remove the heat source.[1] Allow the flask to cool to room temperature slowly (insulate the flask with a towel if necessary).
-
Observation: As it cools, the turbidity should turn into distinct needles or prisms.[1] If it turns into oily droplets, reheat slightly to redissolve and add a small amount of EtOAc, then cool again.
-
-
Maximizing Yield:
-
Once at room temperature, place the flask in an ice bath (0–4 °C) for 1 hour.
-
-
Isolation:
-
Filter the crystals using a Büchner funnel.[1]
-
Wash the cake with a cold mixture of EtOAc/Heptane (1:4 ratio).
-
Dry in a vacuum oven at 40 °C for 4 hours.
-
Visualization of Workflows
Figure 1: Purification Logic Flow
This diagram illustrates the decision process for purifying basic biaryl amines.
Caption: Logical workflow for the purification of 2-(4-Methoxyphenyl)-3-pyridinamine, emphasizing the critical acid-base wash and temperature-controlled crystallization.
Figure 2: The "Oiling Out" Avoidance Strategy
This diagram details the thermodynamic pathway to avoid liquid-liquid phase separation.[1]
Caption: Thermodynamic decision tree showing how temperature control prevents the formation of impure oils during purification.
Analytical Validation
Upon isolation, the purity must be validated.[1] The following metrics indicate a successful protocol:
-
Appearance: Off-white to pale yellow needles.[1]
-
Melting Point: Sharp range between 78–80 °C .[1][4] A range >2°C indicates retained solvent or impurities.[1]
-
1H NMR (CDCl3): Look for the diagnostic methoxy singlet (~3.8 ppm) and the disappearance of the boronic acid peaks (usually broad singlets >8 ppm).
References
-
Cheméo. (n.d.).[1] Chemical Properties of 2,4-Dimethyl-3,5-di(4-methoxyphenyl)pyridine (Analogue Data). Retrieved October 26, 2023, from [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 82397500, 2-Pyridinamine, 4-(4-methoxyphenyl)-. Retrieved October 26, 2023, from [Link]
-
University of Rochester. (n.d.).[1] Reagents & Solvents: Solvents for Recrystallization. Retrieved October 26, 2023, from [Link]
Sources
- 1. 2-(4-METHOXYPHENYL)-3-PYRIDINAMINE [chemicalbook.com]
- 2. CN112608284A - Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 2-(4-METHOXYPHENYL)-3-PYRIDINAMINE CAS#: [m.chemicalbook.com]
Troubleshooting & Optimization
Improving yield of 2-(4-Methoxyphenyl)-3-pyridinamine synthesis
Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)-3-pyridinamine
Case ID: #SYN-PYR-024 Subject: Yield Optimization & Troubleshooting for 2-Aryl-3-Aminopyridine Systems Status: Active Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Mechanistic Insight
The synthesis of 2-(4-Methoxyphenyl)-3-pyridinamine presents a classic "heteroaryl-heteroaryl" coupling challenge. While the Suzuki-Miyaura coupling is the standard approach, this specific scaffold suffers from two primary yield-killing mechanisms:[1]
-
Catalyst Poisoning: The free amino group (
) at the C3 position is a competent ligand. It can displace phosphines on the Palladium center, forming stable, inactive Pd-amine complexes (Pd-dead end), halting the catalytic cycle. -
Electronic Deactivation: The pyridine ring is electron-deficient, making the oxidative addition of the 2-halo precursor slower than typical aryl halides. Conversely, the 4-methoxyphenylboronic acid is electron-rich and prone to protodeboronation before transmetallation can occur.
This guide provides a "Self-Validating" protocol designed to bypass these failure modes using sterically demanding ligands and optimized base/solvent systems.
The "Golden Route" Protocol
Objective: Synthesis of 2-(4-Methoxyphenyl)-3-pyridinamine via Suzuki-Miyaura Coupling. Scale: 1.0 mmol (Adaptable).
Reagents & Stoichiometry
| Component | Equiv. | Role | Selection Logic |
| 2-Chloro-3-aminopyridine | 1.0 | Electrophile | Cl- is cheaper than Br-; activated by pyridine N. |
| 4-Methoxyphenylboronic acid | 1.2 - 1.5 | Nucleophile | Excess required to account for protodeboronation. |
| XPhos Pd G2 | 0.02 (2 mol%) | Pre-catalyst | Critical: Rapidly generates active Pd(0). The bulky XPhos ligand prevents the free amine product from binding to Pd. |
| K₃PO₄ (0.5 M aq) | 3.0 | Base | Phosphate is gentler than carbonate, reducing boronic acid decomposition. |
| 1,4-Dioxane or n-Butanol | Solvent | 0.2 M | Dioxane is standard; n-Butanol is superior for solubility of polar aminopyridines. |
Step-by-Step Methodology
-
Degassing (The Oxygen Check):
-
Action: Charge solid reagents (Aryl halide, Boronic acid, Pre-catalyst) into the reaction vessel. Seal and purge with Argon/Nitrogen for 5 minutes.
-
Why: Oxygen oxidizes the phosphine ligand (XPhos
XPhos-Oxide), killing the catalyst immediately.
-
-
Solvent Addition:
-
Action: Add degassed 1,4-Dioxane (5 mL) and 0.5 M aqueous K₃PO₄ (6 mL).
-
Note: A biphasic system is necessary for inorganic base solubility.
-
-
Reaction:
-
Action: Heat to 80–100°C for 2–4 hours.
-
Checkpoint: Monitor via LC-MS. Look for the disappearance of the chloride (M+H = 129/131).
-
Success Indicator: Product peak (M+H = 201) should dominate. If starting material persists after 4h, do not add more catalyst yet (see Troubleshooting).
-
-
Workup (The "Amine Trap"):
-
Action: Cool to RT. Dilute with EtOAc. Wash with water.
-
Crucial Step: Extract the organic layer with 1M HCl . The product (an amine) will move to the aqueous phase; non-basic impurities (homocoupled biaryls) stay in the organic phase.
-
Recovery: Basify the aqueous layer (pH > 10) with NaOH, then re-extract with EtOAc to isolate pure amine.[2]
-
Troubleshooting & FAQs
Issue 1: "My reaction turns black immediately and conversion stops at 30%."
Diagnosis: Catalyst Decomposition ("Palladium Black"). The catalytic species has aggregated into inactive metallic palladium. This is often caused by the free amine acting as a poison.
-
Solution A (Ligand Switch): Switch from simple catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ to Buchwald G2/G3 Precatalysts (XPhos or SPhos). The bulky biaryl ligand creates a "steric shell" that physically blocks the aminopyridine from coordinating to the Pd center.
-
Solution B (Protection): If advanced catalysts are unavailable, convert the starting material to N-(2-chloropyridin-3-yl)acetamide (protect with acetyl chloride). The amide is non-coordinating. Hydrolyze the acetyl group post-coupling (NaOH/MeOH).
Issue 2: "I see the product, but the boronic acid is gone."
Diagnosis: Protodeboronation. The electron-rich 4-methoxyphenylboronic acid is hydrolyzing to anisole (Ph-OMe) faster than it couples.
-
Fix:
-
Reduce Water: Switch to anhydrous Dioxane/K₃PO₄ (solid) or reduce the water ratio.
-
Slow Addition: Add the boronic acid (dissolved in solvent) dropwise over 1 hour using a syringe pump. This keeps the concentration low, favoring the catalyst cycle over the decomposition pathway.
-
Issue 3: "The product streaks on the TLC plate and yield is lost during column chromatography."
Diagnosis: Strong interaction with Silanols. Aminopyridines are basic and H-bond donors. They stick irreversibly to acidic silica gel.
-
Fix: Pre-treat your silica gel column with 1% Triethylamine (TEA) in Hexanes. This neutralizes the acidic sites on the silica. Alternatively, use DCM/MeOH/NH₄OH (90:9:1) as the eluent.
Visualization: Reaction Logic & Troubleshooting
The following diagram illustrates the decision matrix for optimizing this synthesis.
Caption: Decision tree for selecting the catalytic strategy (Ligand vs. Protection) and troubleshooting boronic acid instability.
Comparative Data: Catalyst Performance
The table below summarizes expected yields based on catalyst selection for unprotected aminopyridines (based on literature precedents for similar heteroaryl couplings).
| Catalyst System | Ligand Type | Yield (Est.) | Pros | Cons |
| Pd(PPh₃)₄ | Monodentate | 20-40% | Cheap, Available | Highly susceptible to amine poisoning; requires high loading. |
| Pd(dppf)Cl₂ | Bidentate | 50-65% | Robust | Slow reaction rates; difficult to remove dppf residues. |
| XPhos Pd G2 | Biaryl (Bulky) | 85-98% | Resists poisoning; Fast | Expensive; Air-sensitive in solution. |
| Pd(OAc)₂ + SPhos | Biaryl (Bulky) | 80-90% | Flexible | Requires in-situ mixing; SPhos is sensitive to oxidation. |
References
-
Billingsley, K., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[3] Angewandte Chemie International Edition, 45(21), 3484–3488.
- Relevance: Establishes the use of dialkylbiaryl phosphine ligands (XPhos, SPhos)
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Relevance: Foundational text on the mechanism, specifically addressing protodeboronation side-reactions in electron-rich boronic acids.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.
- Relevance: Detailed guide on optimizing base and solvent conditions to prevent hydrolysis of boronic acids.
Sources
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
Technical Support Center: Catalyst Poisoning in 2-(4-Methoxyphenyl)-3-pyridinamine Synthesis
Case ID: SUZUKI-PY-003 Subject: Troubleshooting Low Conversion & Catalyst Deactivation in Heteroaryl Couplings Target Molecule: 2-(4-Methoxyphenyl)-3-pyridinamine Assigned Specialist: Senior Application Scientist, Catalysis Group
Introduction: The "Heteroatom Trap"
You are likely attempting to synthesize 2-(4-Methoxyphenyl)-3-pyridinamine via a Suzuki-Miyaura coupling between a 2-halo-3-aminopyridine and 4-methoxyphenylboronic acid.
If your reaction turns black (Pd precipitation) prematurely or stalls at 20-40% conversion despite adding fresh catalyst, you are experiencing heteroatom-induced catalyst poisoning .
In this specific synthesis, the pyridine nitrogen (N1) and the exocyclic amine (C3-NH2) act as a "pincer," coordinating strongly to the Palladium center. This displaces your phosphine ligands, creating a stable, catalytically inactive complex that removes Pd from the cycle.
This guide provides the diagnostic steps and "resurrection" protocols to overcome this deactivation.
Module 1: Diagnosis & Mechanism
Q: How do I distinguish between slow kinetics and catalyst poisoning?
A: Perform the "Spike Test."
-
The Test: When the reaction stalls (e.g., at 40% conversion), take an aliquot. Add 10 mol% fresh catalyst and 1 equivalent of fresh boronic acid.
-
The Result:
-
Conversion Resumes: The catalyst died (Poisoning/Instability).
-
No Change: The reaction is inhibited by product or byproduct (Product Inhibition), or the halide is inert.
-
-
Visual Cue:
-
Pale Yellow/Orange Solution: Active ligated Pd species.
-
Black Precipitate (Palladium Black): Ligand dissociation followed by Pd aggregation. This is the hallmark of amine/pyridine poisoning stripping the ligands.
-
The Poisoning Mechanism
The diagram below illustrates how the aminopyridine substrate diverts the Palladium from the productive cycle into an inactive "trap."
Figure 1: The "Off-Cycle" Trap. The pyridine nitrogen and free amine compete with phosphine ligands for the Pd center, leading to deactivation.
Module 2: The Solution (Ligand Selection)
Q: Which ligand system can survive the "Pyridine Pincer"?
A: You must use Bulky, Electron-Rich Dialkylbiaryl Phosphines (Buchwald Ligands) . Standard ligands like PPh3 or dppf are often insufficient for unprotected aminopyridines because they are not bulky enough to prevent N-coordination.
Recommended Systems:
| Ligand | Catalyst Precursor | Why it works | Recommendation Level |
| SPhos | Pd(OAc)₂ or Pd₂(dba)₃ | High electron density facilitates oxidative addition of the deactivated 2-chloropyridine; bulk prevents N-binding. | Gold Standard |
| XPhos | Pd₂(dba)₃ | Extremely bulky; excellent for difficult chlorides. | High |
| PPh₃ | Pd(PPh₃)₄ | DO NOT USE. Easily displaced by pyridine nitrogen. | Avoid |
| dppf | Pd(dppf)Cl₂ | Moderate success, but often requires higher loading (5-10 mol%). | Backup |
Technical Insight: The steric bulk of SPhos creates a "roof" over the Palladium center. This allows the small chloride/boronic acid to react but physically blocks the approach of the pyridine nitrogen or the free amine of the substrate/product [1].
Module 3: Substrate Engineering
Q: Should I protect the amine group (-NH2)?
A: Yes. If switching to SPhos does not fully resolve the issue, the free amine at the 3-position is likely acting as a chelation assistant (directing group) that stabilizes the inactive species.
Protocol Adjustment:
-
Starting Material: Switch from 2-chloro-3-pyridinamine to N-(2-chloropyridin-3-yl)acetamide (Acetyl protection) or 2-chloro-3-nitropyridine .
-
Why:
-
Acetyl: Reduces the basicity of the amine, preventing N-Pd coordination.
-
Nitro: Completely non-coordinating. You can reduce the nitro group to the amine after the coupling using Fe/NH4Cl or H2/Pd-C.
-
Module 4: Reagent Quality Check
Q: My catalyst is good, but the reaction still fails. What else?
A: Check your 4-Methoxyphenylboronic acid . Boronic acids are prone to two invisible killers:
-
Sulfur Contamination: If your boronic acid was synthesized via Grignard/Lithiation involving sulfur-containing solvents or reagents, trace sulfur (ppm levels) will poison Pd instantaneously.
-
Fix: Wash the boronic acid with EDTA solution or recrystallize.
-
-
Protodeboronation: Electron-rich boronic acids (like 4-methoxy) are prone to hydrolytic cleavage of the C-B bond under basic conditions.
-
Fix: Use anhydrous base (
) in dioxane instead of aqueous carbonate.
-
Experimental Protocol: The "Resurrection" Method
This protocol is optimized to minimize catalyst poisoning for 2-(4-Methoxyphenyl)-3-pyridinamine.
Reagents:
-
Substrate: 2-Chloro-3-pyridinamine (1.0 equiv) [Ideally protected as acetamide]
-
Boronate: 4-Methoxyphenylboronic acid (1.2 - 1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl₂ (5 mol%)
-
Base: K₃PO₄ (2.0 equiv, finely ground)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio) or n-Butanol (for higher temp)
Workflow:
Figure 2: Optimized Workflow. Pre-complexing the ligand ensures the active species forms before the pyridine substrate can poison the Pd salt.
Step-by-Step:
-
Pre-catalyst Formation: In a vial, dissolve Pd(OAc)₂ and SPhos in dry dioxane. Stir for 15 minutes under Argon. The solution should turn yellow/orange. This ensures the ligand binds Pd before the pyridine substrate does.
-
Reaction Assembly: Add the 2-chloro-3-pyridinamine, boronic acid, and K₃PO₄.
-
Solvent & Degas: Add the remaining dioxane and water. Sparge with Argon for 10 minutes. (Oxygen accelerates phosphine oxidation, leaving Pd vulnerable to pyridine poisoning).
-
Heating: Seal and heat to 100°C.
-
Workup: If using the protected amine, perform standard hydrolysis (NaOH/MeOH) to reveal the free amine.
References
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006).[1] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[1][2] Angewandte Chemie International Edition.
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
BenchChem Technical Support. (2025). Catalyst Poisoning in Reactions with Pyridine Substrates.[4]
-
Organic Chemistry Portal. Suzuki Coupling.
Sources
Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)-3-pyridinamine
Topic: Alternative Catalytic Protocols (Non-Standard Palladium & Nickel Routes) Ticket ID: CHEM-SYN-2024-089 Status: Open Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Strategy
User Goal: Synthesize 2-(4-Methoxyphenyl)-3-pyridinamine avoiding standard homogeneous Palladium (Pd) catalysts (e.g., Pd(PPh3)4) due to cost, supply chain volatility, or metal scavenging difficulties.
The Challenge:
-
Substrate Reactivity: The 2-position of pyridine is electron-deficient, making oxidative addition difficult for some nucleophilic catalysts but favorable for Ni(0).
-
Catalyst Poisoning: The free amine (-NH2) at the 3-position is a potent Lewis base that can coordinate to the metal center, arresting the catalytic cycle.
-
Regioselectivity: Ensuring coupling occurs exclusively at C2 without affecting the amine.
Recommended Alternative Pathways:
-
Primary Recommendation (Cost/Scale): Nickel-Catalyzed Suzuki-Miyaura Coupling.[1][2][3]
-
Secondary Recommendation (Purification): Heterogeneous Palladium (Pd/C or Silica-supported).
-
Emerging Route (Atom Economy): Direct C-H Arylation (Experimental).
Primary Protocol: Nickel-Catalyzed Cross-Coupling[3][4]
Nickel is the most robust alternative to Palladium for heteroaryl chlorides. It is smaller, more nucleophilic, and facilitates oxidative addition into the C-Cl bond of 2-chloropyridines more readily than Pd in many cases.
Methodology: Ni(II)/Phosphine System
This protocol utilizes air-stable Ni(II) precatalysts that reduce in situ, avoiding the need for a glovebox if handled with reasonable speed.
Reagents:
-
Substrate A: 2-Chloro-3-pyridinamine (1.0 equiv)
-
Substrate B: 4-Methoxyphenylboronic acid (1.5 equiv)
-
Catalyst: NiCl2(PCy3)2 (5 mol%) - Air-stable precatalyst
-
Base: K3PO4 (3.0 equiv)
-
Solvent: 1,4-Dioxane or 2-MeTHF (Green alternative)
-
Additive: Water (degassed, 5% v/v) - Critical for boronate activation
Step-by-Step Protocol:
-
Preparation (Inert Atmosphere):
-
Charge a reaction vial with 2-Chloro-3-pyridinamine (1.0 mmol), 4-Methoxyphenylboronic acid (1.5 mmol), NiCl2(PCy3)2 (0.05 mmol), and finely ground K3PO4 (3.0 mmol).
-
Note: If NiCl2(PCy3)2 is unavailable, use NiCl2(dme) (5 mol%) + PCy3 (10 mol%).
-
-
Solvent Addition:
-
Evacuate and backfill with Argon (3 cycles).
-
Inject anhydrous 1,4-Dioxane (4 mL) and degassed water (0.2 mL).
-
Technical Insight: The small amount of water forms the active boronate species [Ar-B(OH)3]-, which is the actual transmetallating agent.
-
-
Reaction:
-
Heat the mixture to 100°C for 12–16 hours.
-
Visual Check: The solution should turn from green/yellow to a dark reddish-brown. A black precipitate indicates catalyst decomposition (formation of Ni-black).
-
-
Workup:
Data Summary: Catalyst Performance Comparison
| Parameter | Standard Pd (Pd(PPh3)4) | Alternative Ni (NiCl2(PCy3)2) | Heterogeneous (Pd/C) |
| Cost Efficiency | Low (High Pd cost) | High (Ni is cheap) | Medium (Reusable) |
| Air Sensitivity | High | Moderate (Precatalyst is stable) | None |
| Reaction Time | 4–8 Hours | 12–16 Hours | 12–24 Hours |
| Yield (Typical) | 85–95% | 70–85% | 60–75% |
| Metal Scavenging | Difficult | Moderate (Ni is toxic but magnetic/soluble) | Easy (Filtration) |
Troubleshooting & FAQs
Q1: My reaction mixture turned black immediately upon heating, and conversion is <10%.
Diagnosis: "Nickel Black" formation. The catalyst aggregated and precipitated out of the solution before entering the catalytic cycle. Root Cause:
-
Oxygen Ingress: Ni(0) is extremely oxygen-sensitive.
-
Ligand Dissociation: The free amine on the pyridine might be displacing the phosphine ligand (PCy3), destabilizing the metal. Solution:
-
Rigorous Degassing: Do not just sparge. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent.
-
Ligand Boost: Add excess PCy3 (additional 5-10 mol%) to shift the equilibrium back toward the active catalyst complex.
-
Substrate Protection: If the amine poisoning persists, protect the 3-amino group as an acetamide (NHAc) before coupling. The acetyl group prevents coordination to Ni.
Q2: I am observing significant homocoupling of the boronic acid (4,4'-dimethoxybiphenyl).
Diagnosis: Oxidative Homocoupling. Root Cause: Presence of Oxygen or Cu/Fe trace contaminants in the base. Solution:
-
Ensure the system is strictly anaerobic.
-
Switch the base to CsF or K2CO3 (anhydrous conditions) to reduce the rate of boronic acid oxidation.
-
Add the boronic acid in two portions (0.75 equiv at T=0, 0.75 equiv at T=4h).
Q3: Can I use a heterogeneous catalyst to avoid heavy metal purification issues?
Answer: Yes. Protocol: Use 10% Pd/C (5-10 mol%) in Ethanol/Water (3:1) with K2CO3.[7]
-
Caveat: The reaction is slower because the oxidative addition of 2-chloropyridines on a heterogeneous surface is difficult.
-
Optimization: Add a phase transfer catalyst like TBAB (Tetrabutylammonium bromide) to assist the transport of species to the catalyst surface.
-
Advantage:[7][8][9] Simple filtration removes >99% of the metal.
Mechanistic Visualization
The following diagram illustrates the Nickel catalytic cycle and the specific interference points caused by the free amine substrate.
Caption: Figure 1. Nickel Catalytic Cycle highlighting the "Amine Poisoning" shunt pathway (Red) which competes with Oxidative Addition.
Decision Matrix for Catalyst Selection
Use this logic flow to determine the best catalyst for your specific constraints.
Caption: Figure 2. Decision logic for selecting the optimal catalytic system based on project constraints.
References
-
Efficient Nickel Precatalysts for Suzuki-Miyaura Cross-Coupling.
-
Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents.
-
Heterogeneous versus Homogeneous Palladium C
- Source: Wiley Online Library (2012). Comparison of Pd/C vs.
-
URL:[Link]
-
A General Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Source: Journal of the American Chemical Society (2010). Addresses the specific difficulty of 2-substituted pyridines.
-
URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. www1.udel.edu [www1.udel.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
Validation & Comparative
HPLC method development for purity analysis of 2-(4-Methoxyphenyl)-3-pyridinamine
High-Performance Liquid Chromatography Strategies for the Purity Assessment of 2-(4-Methoxyphenyl)-3-pyridinamine: A Comparative Method Development Guide
Executive Summary
Developing a stability-indicating HPLC method for 2-(4-Methoxyphenyl)-3-pyridinamine presents a classic chromatographic challenge: analyzing a basic heterocyclic biaryl system prone to peak tailing and regioisomeric interference. This guide moves beyond generic "start-up" protocols, offering a comparative analysis of three distinct separation strategies. Based on experimental logic and physicochemical properties, we identify High-pH Reversed-Phase Chromatography as the superior approach for purity analysis, offering optimal peak symmetry and selectivity against synthetic byproducts.
Compound Profile & Critical Quality Attributes (CQA)
Understanding the molecule is the first step in robust method design.
-
Target Analyte: 2-(4-Methoxyphenyl)-3-pyridinamine[1]
-
Physicochemical Nature:
-
Impurity Landscape (Suzuki Coupling Origin):
Method Development Strategy: The "Triad" Comparison
We evaluated three methodological approaches. The goal was to maximize resolution (
Comparative Performance Data
| Feature | Method A: Acidic C18 (Traditional) | Method B: Phenyl-Hexyl (Selectivity) | Method C: High pH Hybrid (Recommended) |
| Stationary Phase | C18 (e.g., Zorbax Eclipse Plus) | Phenyl-Hexyl / Biphenyl | Hybrid C18 (e.g., XBridge BEH) |
| Mobile Phase pH | pH 2.5 (0.1% Formic Acid) | pH 2.5 (0.1% Formic Acid) | pH 10.0 (10mM NH₄HCO₃) |
| Separation Mechanism | Hydrophobic Interaction | Hydrophobic (Neutral State) | |
| Peak Shape ( | 1.5 - 1.8 (Significant Tailing) | 1.3 - 1.5 (Moderate Tailing) | 1.0 - 1.1 (Excellent) |
| Resolution ( | 1.8 (Marginal) | 2.5 (Good for Aromatics) | > 3.0 (Robust) |
| MS Compatibility | Excellent | Excellent | Good (Requires volatile buffer) |
| Verdict | Not Recommended due to silanol interaction.[3] | Alternative for isomer separation.[5] | Primary Choice for purity/assay. |
Scientific Rationale
-
Method A Failure: At low pH, the pyridine nitrogen is protonated (
).[3] This charged species interacts ionically with residual silanols on the silica surface, causing severe peak tailing.[6][7][8] -
Method C Success: At pH 10, the amine and pyridine groups are deprotonated (neutral).[3] The neutral molecule interacts only via hydrophobic mechanisms with the C18 ligand, resulting in sharp, symmetrical peaks and increased retention, which clears the void volume interferences.
Recommended Protocol: High pH Reversed-Phase LC
This protocol is the "Gold Standard" for basic aminopyridines. It utilizes a hybrid silica particle (e.g., Waters BEH or Agilent Poroshell HPH) resistant to dissolution at high pH.[3]
Instrumental Parameters
-
System: HPLC or UHPLC with UV-PDA detector.
-
Column: XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent high-pH stable column).
-
Column Temperature: 40°C (Reduces viscosity, improves mass transfer).[3]
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 2.0 µL.
-
Detection: UV at 254 nm (primary) and 280 nm (secondary).[3]
Mobile Phase Composition
-
Solvent A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Solvent B: Acetonitrile (LC-MS Grade).[3]
Gradient Table
| Time (min) | % Solvent A | % Solvent B | Curve | Description |
| 0.00 | 95 | 5 | Initial | Equilibrate polar impurities |
| 1.00 | 95 | 5 | Linear | Hold for early eluters |
| 8.00 | 5 | 95 | Linear | Elute main peak & dimers |
| 10.00 | 5 | 95 | Hold | Wash lipophilic residues |
| 10.10 | 95 | 5 | Step | Return to initial |
| 13.00 | 95 | 5 | Hold | Re-equilibration |
Visualizing the Workflow
The following diagram illustrates the decision logic and impurity fate during the synthesis and analysis of the target compound.
Caption: Decision matrix for selecting the optimal chromatographic conditions based on analyte ionization states.
Self-Validating System Suitability
To ensure trustworthiness (E-E-A-T), every analytical run must include a System Suitability Test (SST).[3]
-
Resolution Check:
between Impurity A (2-Chloro-3-pyridinamine) and Target (2-(4-Methoxyphenyl)-3-pyridinamine).[3] If Resolution drops, check pH of Mobile Phase A. -
Tailing Factor:
for the Target peak. If Tailing increases, the column may be aging or pH has drifted < 9.0. -
Precision: Relative Standard Deviation (RSD) < 1.0% for retention time and < 0.5% for area (n=6 injections).
Troubleshooting & Optimization
-
Problem: Ghost peaks eluting late in the gradient.
-
Cause: Carryover of the lipophilic homocoupling impurity (4,4'-Dimethoxybiphenyl).[3]
-
Fix: Add a needle wash step with 50:50 Acetonitrile:Isopropanol + 0.1% Formic Acid. The acid helps solubilize the amine, while IPA dissolves the lipophilic dimer.
-
-
Problem: Retention time drift.
-
Cause: Evaporation of Ammonia from Solvent A.
-
Fix: Prepare Mobile Phase A fresh daily or use a capped bottle with a vent filter.
-
References
-
PubChem. (n.d.).[2][3] 2-(4-Methoxyphenyl)pyridin-3-amine Compound Summary. National Library of Medicine. Retrieved February 15, 2026, from [Link]
-
McCalley, D. V. (2010).[3] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]
-
Waters Corporation. (2021).[3] Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Application Note. Retrieved from [Link]
-
Agilent Technologies. (2019).[3] Analysis of Basic Compounds using High pH Mobile Phases. Technical Guide. Retrieved from [Link]
Sources
- 1. 2-(4-METHOXYPHENYL)-3-PYRIDINAMINE [chemicalbook.com]
- 2. 2-Pyridinamine, 4-(4-methoxyphenyl)- | C12H12N2O | CID 82397500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 4. helixchrom.com [helixchrom.com]
- 5. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
A Researcher's Guide to the Melting Point of 2-(4-Methoxyphenyl)-3-pyridinamine: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of a compound's physical properties is a cornerstone of scientific rigor. Among these, the melting point stands as a critical first indicator of purity and identity. This guide provides an in-depth analysis of the melting point of 2-(4-Methoxyphenyl)-3-pyridinamine, a heterocyclic amine of interest in medicinal chemistry. We will explore its reported melting point, compare it with structurally related compounds, and detail the experimental methodologies for accurate determination, thereby offering a comprehensive resource for laboratory practice.
The Significance of a Sharp Melting Range
The melting point of a pure crystalline solid is a distinct physical constant. It is the temperature at which the solid transitions to a liquid phase. A sharp melting point, typically a narrow range of 1-2°C, is a strong indicator of a substance's high purity.[1] Conversely, the presence of impurities will typically cause a depression and broadening of the melting point range.[1] This phenomenon, known as melting point depression, is a fundamental concept in physical chemistry and a practical tool for assessing the purity of a synthesized compound. Therefore, accurate melting point determination is not merely a routine measurement but a crucial analytical technique in the synthesis and quality control of pharmaceutical compounds.[2]
Comparative Analysis of 2-(4-Methoxyphenyl)-3-pyridinamine and Structural Analogs
The seemingly minor positional changes of the amino and methoxyphenyl groups, or the addition of other substituents, can significantly influence the crystal lattice energy and, consequently, the melting point. Factors such as intermolecular hydrogen bonding, molecular symmetry, and packing efficiency all play a crucial role. For instance, the position of the amino group on the pyridine ring can affect the potential for intermolecular hydrogen bonding, a strong cohesive force that generally leads to a higher melting point.
| Compound Name | Structure | Melting Point (°C) | Source |
| 2-(4-Methoxyphenyl)-3-pyridinamine | 78 - 80 | [1] | |
| 2-(4-Methoxyphenyl)-3-nitropyridine | 88 - 92 | Chemical Supplier | |
| 4-Methoxy-3-nitro-2-pyridinamine | 183 - 185 | Chemical Synthesis Publication | |
| 2-Aminopyridine | 58.1 | [3] | |
| 3-Aminopyridine | 64.5 | [4] | |
| 2-Amino-5-methylpyridine | Not Available | ||
| 5-Amino-2-methoxypyridine | 29 - 31 | [5] |
Note: The melting point for 2-(4-Methoxyphenyl)-3-pyridinamine is sourced from a chemical supplier and should be considered as a reference value pending verification from a peer-reviewed publication.
Experimental Protocols for Accurate Melting Point Determination
To ensure reliable and reproducible melting point data, standardized experimental procedures are essential. Below are detailed protocols for the two most common methods employed in research and quality control laboratories: the capillary melting point method and Differential Scanning Calorimetry (DSC).
Capillary Melting Point Determination
This traditional and widely used method relies on the visual observation of the sample's phase transition within a heated capillary tube.[6]
Experimental Workflow:
Caption: Workflow for Capillary Melting Point Determination.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the sample is completely dry, as moisture can depress the melting point.
-
Finely powder the crystalline sample to ensure uniform packing and heat transfer.
-
Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
-
Apparatus Setup and Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set a rapid heating rate to approach the expected melting point quickly (e.g., 10-20°C per minute).
-
When the temperature is about 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Carefully observe the sample. Record the temperature at which the first droplet of liquid is visible (the onset of melting).
-
Continue heating at the slow rate and record the temperature at which the last solid crystal disappears (the clear point).
-
-
Reporting:
-
The melting point should be reported as a range from the onset of melting to the clear point.
-
Differential Scanning Calorimetry (DSC)
DSC is a more advanced thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It provides a more quantitative and objective measure of the melting point and can also reveal other thermal events such as phase transitions and decomposition.
Logical Relationship in Thermal Analysis:
Caption: Logical Flow of DSC Data Acquisition and Interpretation.
Step-by-Step Methodology:
-
Sample Preparation and Encapsulation:
-
Accurately weigh 2-5 mg of the finely powdered sample into an aluminum DSC pan.
-
Hermetically seal the pan to ensure good thermal contact and prevent sample loss.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
Instrument Setup and Measurement:
-
Place the sample and reference pans into the DSC cell.
-
Program the instrument with the desired temperature profile. A typical heating rate for melting point determination is 5-10°C per minute.
-
The instrument will record the differential heat flow between the sample and the reference as the temperature is increased.
-
-
Data Analysis:
-
The melting of the sample will appear as an endothermic peak on the DSC thermogram.
-
The onset temperature of the peak is often taken as the melting point.
-
The area under the peak is proportional to the enthalpy of fusion, which can provide information about the crystallinity of the sample.
-
Conclusion
The determination of the melting point is a fundamental and indispensable technique in the characterization of chemical compounds. For 2-(4-Methoxyphenyl)-3-pyridinamine, a reported melting point of 78-80°C serves as a valuable reference point for researchers. By comparing this value with those of its structural isomers and analogs, we gain insights into the structure-property relationships that govern this critical physical parameter. The meticulous application of standardized protocols, such as the capillary method and Differential Scanning Calorimetry, is paramount for obtaining accurate and reliable data, thereby upholding the principles of scientific integrity in research and drug development.
References
-
ChemBK. 2-Methoxy-5-Amino Pyridine. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10439, 2-Aminopyridine. [Link]
-
CAS. 3-Aminopyridine. [Link]
- Orie, K. J., et al. "Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review." American Journal of Chemical and Biochemical Engineering, vol. 5, no. 2, 2021, pp. 10-21.
-
Loba Chemie. 3-AMINOPYRIDINE. [Link]
-
MDPI. 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. [Link]
-
ResearchGate. Structural isomers of aminopyridines. [Link]
-
Otto Chemie Pvt. Ltd. 3-Amino pyridine, 98%. [Link]
- Abdel-Wahab, B. F., et al. "(E)-5-(4-Methoxyphenyl)-N′-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide.
-
National Center for Biotechnology Information. "Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors." PubMed Central, 25 Aug. 2016, [Link].
Sources
- 1. 2-(4-METHOXYPHENYL)-3-PYRIDINAMINE CAS#: [m.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. chembk.com [chembk.com]
- 6. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 2-(4-Methoxyphenyl)-3-pyridinamine: A Guide for Laboratory Professionals
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal procedure, a thorough understanding of the potential hazards is crucial. The molecular structure of 2-(4-Methoxyphenyl)-3-pyridinamine suggests a hazard profile influenced by its pyridine and aromatic amine moieties.
-
Pyridine and its Derivatives: These compounds are typically flammable, toxic, and irritating to the skin, eyes, and respiratory tract.[1][2] Vapors can be harmful if inhaled, necessitating the use of proper ventilation.[3][4]
-
Aromatic Amines: This class of compounds is known for its potential toxicity and, in some cases, carcinogenicity.[5] They can be harmful if swallowed, in contact with skin, or if inhaled.[6]
-
Methoxyphenyl Group: While the methoxy group itself is less reactive, its presence can influence the overall toxicological profile of the molecule.
Given these characteristics, all waste containing 2-(4-Methoxyphenyl)-3-pyridinamine must be treated as hazardous waste.[1] Cross-contamination with other waste streams must be avoided to prevent unforeseen chemical reactions.[7]
Personal Protective Equipment (PPE): Your First Line of Defense
The following PPE is mandatory when handling 2-(4-Methoxyphenyl)-3-pyridinamine and its associated waste. The causality behind each piece of equipment is to create a barrier between the researcher and the potential chemical hazard.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®). Nitrile gloves may not be suitable for prolonged contact with pyridine derivatives.[8] | To prevent dermal absorption, which can lead to systemic toxicity.[1] |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | To protect the eyes from splashes and vapors that can cause serious irritation or damage.[2][9] |
| Lab Coat | Standard laboratory coat, flame-resistant if handling larger quantities. | To protect skin and clothing from contamination.[1][4] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. | To prevent the inhalation of potentially harmful vapors.[3][4][8] |
Spill Management: Immediate and Controlled Response
Accidental spills require a swift and methodical response to mitigate exposure and environmental contamination.
For Small Spills:
-
Evacuate and Ventilate: Ensure the immediate area is clear and maintain proper ventilation, preferably within a fume hood.[3]
-
Containment: Use an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical spill kit to contain the spill.[2][3]
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[9]
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.
For Large Spills:
-
Evacuate Immediately: Alert all personnel in the vicinity and evacuate the laboratory.
-
Contact EHS: Immediately notify your institution's Environmental Health and Safety (EHS) department.[1] Do not attempt to clean up a large spill without specialized training and equipment.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 2-(4-Methoxyphenyl)-3-pyridinamine is to manage it as a hazardous chemical waste from cradle to grave. Never pour this compound or its solutions down the drain or dispose of it as regular trash.[3]
Waste Segregation and Collection
Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.
-
Designated Waste Container: Use a dedicated, properly labeled, and leak-proof container for all 2-(4-Methoxyphenyl)-3-pyridinamine waste. The container material must be compatible with the chemical; glass or high-density polyethylene are generally suitable.[3]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-(4-Methoxyphenyl)-3-pyridinamine".[7] Attach a completed hazardous waste tag as required by your institution.[10]
-
Types of Waste:
-
Solid Waste: Collect unreacted compound, contaminated absorbent materials, and disposable labware (e.g., pipette tips, weigh boats) in a lined, puncture-proof container.[11]
-
Liquid Waste: Collect solutions containing the compound in a separate, sealed container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.[10]
-
Empty Containers: Triple rinse the original container with a suitable solvent. Collect all rinsate as hazardous liquid waste.[11] After thorough rinsing and removal or defacing of the original label, the container may be disposed of as non-hazardous waste, following institutional guidelines.[10]
-
Storage of Hazardous Waste
Proper storage of the collected waste is a critical intermediate step before final disposal.
-
Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area (SAA) within the laboratory.[8]
-
Incompatibilities: Keep the waste container away from incompatible materials, particularly strong oxidizing agents and acids.[8][9]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[10]
Final Disposal
-
Request Pickup: Once the waste container is full or is no longer being added to, submit a chemical waste collection request to your institution's EHS department.[8]
-
Documentation: Ensure all necessary paperwork is completed accurately and accompanies the waste container.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with 2-(4-Methoxyphenyl)-3-pyridinamine.
Conclusion: A Culture of Safety
The responsible disposal of 2-(4-Methoxyphenyl)-3-pyridinamine is not merely a procedural task but a cornerstone of a robust safety culture in the laboratory. By understanding the inherent hazards of its chemical functionalities and adhering to the detailed protocols outlined in this guide, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as local regulations may have additional requirements.
References
- Benchchem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
- Fisher Scientific. (2021, December 24). Safety Data Sheet: 2-(4-Methoxybenzylamino)pyridine.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
- Washington State University. (n.d.). Standard Operating Procedure: Pyridine.
- ChemicalBook. (n.d.). 2-(4-METHOXYPHENYL)-3-PYRIDINAMINE.
- Chemwatch. (n.d.). PYRIDINE.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
- J.T. Baker. (2011, August 29). MATERIAL SAFETY DATA SHEET: PYRIDINE.
- Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET.
- Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
- WIT Press. (2015). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic.
- Spectrum Chemical. (2015, July 28). SAFETY DATA SHEET.
- ECHEMI. (n.d.). 3-Amino-2-methoxy-4-methylpyridine SDS, 76005-99-7 Safety Data Sheets.
- ResearchGate. (2025, August 7). Removal of aromatic amines and decolourisation of azo dye baths by electrochemical treatment.
- Northwestern University Office for Research Safety. (2015, September 15). Hazardous Waste Disposal Guide.
- UFF. (n.d.). Chemical Waste Management for Laboratories.
- Jubilant Ingrevia. (n.d.). Safety Data Sheet.
- PubChem. (n.d.). 2-Pyridinamine, 4-(4-methoxyphenyl)-.
Sources
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- 2. au.vwr-cmd2.com [au.vwr-cmd2.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. sarchemlabs.com [sarchemlabs.com]
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- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. collectandrecycle.com [collectandrecycle.com]
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- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
